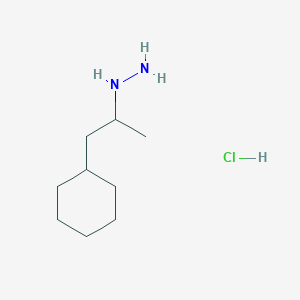
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H21ClN2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride typically involves the reaction of cyclohexylmethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows: [ \text{Cyclohexylmethyl ketone} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.
Scientific Research Applications
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular membranes and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2-(1-phenylcyclohexyl)hydrazine hydrochloride:
Cyclohexylhydrazine hydrochloride: A simpler hydrazine derivative with only a cyclohexyl group attached to the hydrazine moiety.
Uniqueness
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is unique due to its specific structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of cyclohexyl and hydrazine groups makes it a versatile compound in both synthetic and research contexts.
Properties
CAS No. |
52644-05-0 |
|---|---|
Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
1-cyclohexylpropan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h8-9,11H,2-7,10H2,1H3;1H |
InChI Key |
WLBNNPDYTYDCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















